INCB9471

HIV-1 Entry Inhibition CCR5 Antagonist Mechanism of Action

Researchers studying HIV-1 entry or CCR5-mediated inflammation face off-target effects and rapid compound clearance, confounding in vivo data. INCB9471 solves this with a unique noncompetitive binding site and extended pharmacokinetics. - **Distinct mechanism**: Allosteric CCR5 antagonist; binding pocket differs from maraviroc, enabling resistance mapping studies. - **Extended half-life**: ~60 hours in plasma, supports once-daily dosing in chronic animal models. - **High selectivity**: Confirmed against >50 human GPCRs, ion channels, transporters at high concentrations.

Molecular Formula C30H40F3N5O2
Molecular Weight 559.7 g/mol
CAS No. 869769-98-2
Cat. No. B3435029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB9471
CAS869769-98-2
Molecular FormulaC30H40F3N5O2
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1
InChIKeyZMCJFJZOSKEMOM-DNKZPPIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INCB9471: Potent CCR5 Antagonist for HIV-1 Research


INCB9471 (CAS 869769-98-2) is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5) [1]. Developed as an HIV-1 entry inhibitor, it belongs to the indane derivative class of CCR5 antagonists [2]. INCB9471 demonstrates high affinity for CCR5, potent anti-HIV-1 activity against a broad panel of R5-tropic strains, and a favorable pharmacokinetic profile, including an extended plasma half-life . The compound has been evaluated in Phase I and II clinical trials, demonstrating significant viral load reduction [3].

Allosteric CCR5 antagonist for HIV-1 entry inhibition research
Distinct binding site supports resistance mechanism studies
Extended-duration pharmacokinetic context for long-term in vivo models

INCB9471: Unique Binding Mechanism Prevents Substitution


The selection of a CCR5 antagonist for research is not interchangeable due to fundamental differences in binding sites and allosteric mechanisms. INCB9471 is a noncompetitive, allosteric inhibitor that binds to a distinct pocket on CCR5, separate from the binding site utilized by the clinically approved agent maraviroc (UK427857) [1]. This unique binding site was confirmed through site-specific mutagenesis studies and is hypothesized to offer a different resistance profile and potential utility against viral strains with reduced susceptibility to other CCR5 antagonists [2]. Furthermore, the pharmacokinetic profile of INCB9471, characterized by an exceptionally long half-life, is a critical differentiator that cannot be assumed for other CCR5 antagonists without direct evidence [3].

Binding Site Mismatch Noncompetitive allosteric mechanism at a distinct CCR5 site cannot be assumed for competitive antagonists like maraviroc.
Pharmacokinetic Divergence Exceptionally long half-life in humans may not be reproduced by other CCR5 antagonists; exposure models may shift significantly.
Resistance Profile Discrepancy Distinct binding interactions may yield different viral susceptibility patterns; cross-resistance data with orthosteric inhibitors must be directly verified.

INCB9471: Head-to-Head Evidence


Distinct Binding Site and Noncompetitive Mechanism

INCB9471 is an allosteric, noncompetitive antagonist of CCR5, binding to a distinct site separate from maraviroc. This was demonstrated through site-specific mutagenesis studies, which identified essential CCR5 residues for INCB9471 interaction that differ from those required for maraviroc [1]. The binding kinetics of INCB9471 are characterized by rapid association but slow dissociation from the CCR5 receptor . In contrast, maraviroc is a competitive antagonist that binds to a different, overlapping site within the CCR5 transmembrane domain [1].

Binding Mechanism
Head-to-head
Noncompetitive allosteric vs competitive orthosteric; distinct CCR5 binding site confirmed by mutagenesis
Mechanistic distinction supports research into drug-resistant HIV-1 variants and combination design.
Residue requirements differ from maraviroc.
HIV-1 Entry Inhibition CCR5 Antagonist Mechanism of Action

Extended Half-Life and Simplified Dosing

INCB9471 possesses a significantly extended plasma half-life of approximately 60 hours in humans, compared to maraviroc's half-life of approximately 16 hours [1]. This 3.75-fold difference in half-life translates into sustained viral suppression beyond the dosing period, with a mean viral load decline of 0.81 log10 observed at day 28 in a 14-day monotherapy study, well after the last dose [2]. The long half-life supports once-daily (QD) dosing, whereas maraviroc is typically administered twice daily (BID) [1].

Plasma Half-Life
Head-to-head
~60 h (INCB9471) vs ~16 h (maraviroc) – 3.75× longer
Supports extended-interval dosing models in research; sustained exposure beyond dosing period.
Human PK data from Phase I/II studies.
HIV-1 Pharmacokinetics Half-Life

Comparable Potency to Maraviroc in PBMCs

In a direct comparative study using peripheral blood mononuclear cells (PBMCs) infected with HIV-1, INCB9471 showed an IC90 of 10.2 nM, which is similar to the IC90 of 6.4 nM observed for maraviroc [1]. This demonstrates that INCB9471 achieves comparable antiviral potency in a physiologically relevant primary cell model, despite its distinct binding mechanism. Further, INCB9471 inhibits a panel of R5-HIV-1 strains representing major clades (A through J) with a mean IC50 of 9 nM in PBMCs .

Antiviral Potency (PBMC)
Head-to-head
IC90 10.2 nM vs maraviroc 6.4 nM (within 1.6×) in HIV-1 BaL-infected PBMCs
Comparable in vitro potency despite distinct binding mechanism.
7-day assay, PHA-stimulated cells.
HIV-1 Antiviral Potency PBMC

High Potency Against Clinical HIV-1 Isolates

In clinical isolates from a Phase II study, the screening IC50 for INCB9471 was 12.1 ± 1.5 nM (N=49), and the Day 28 IC50 was 8.0 ± 1.5 nM (N=32) [1]. These values are consistent with its in vitro potency and are comparable to other clinical-stage CCR5 antagonists like vicriviroc (SCH-D), which has a reported IC50 of 0.91 nM in recombinant assays but similar nanomolar potency in cell-based assays . In a separate study, INCB9471 potently inhibited a panel of R5-HIV-1 strains in PBMCs with a mean IC50 of 9 nM .

Clinical Isolate Potency
Context-dependent
Screening IC50 12.1 ± 1.5 nM (N=49), Day 28 IC50 8.0 ± 1.5 nM (N=32)
Supports ex vivo potency context; consistent with cell-based assays.
PhenoSense Entry assay on plasma-derived virus.
HIV-1 Antiviral Potency Clinical Isolates

High Selectivity Over GPCRs and Ion Channels

INCB9471 is highly selective for the CCR5 receptor. In a comprehensive selectivity panel, INCB9471 showed no significant inhibitory activity when tested against a panel of over 50 human ion channels, transporters, chemokine receptors, and additional GPCRs at concentrations up to 10 µM [1]. This high degree of selectivity is a critical differentiator for CCR5 antagonists, as off-target activity, particularly at the hERG channel, has been a significant concern in the development of some other clinical candidates like aplaviroc (873140), which was discontinued due to hepatotoxicity [2].

Selectivity Profile
Class-level
No significant inhibition of >50 GPCRs, ion channels, transporters at 10 µM
Selectivity supports CCR5-specific signaling and entry studies, minimizing off-target interpretation.
Radioligand binding and functional panel.
Selectivity Safety Profile Off-Target Effects

INCB9471 Research Applications


Investigating CCR5 Antagonist Resistance Mechanisms

Due to its distinct binding site compared to maraviroc [1], INCB9471 is an ideal tool to dissect the development of viral resistance. Researchers can use it to map mutations in the HIV-1 envelope glycoprotein (gp120) and the CCR5 receptor that confer resistance to allosteric versus orthosteric antagonists. This is critical for understanding cross-resistance patterns and designing next-generation entry inhibitors [2].

Long-Term In Vivo Studies with Simplified Dosing

The exceptionally long plasma half-life of ~60 hours [1] makes INCB9471 the preferred choice for chronic animal models of HIV-1 infection or inflammatory diseases where CCR5 is implicated. Once-daily dosing ensures consistent drug exposure and simplifies husbandry in long-term experiments, reducing animal stress and experimental variability. The sustained viral suppression observed beyond the dosing period [2] is a direct consequence of this pharmacokinetic advantage.

CCR5 Signaling and HIV-1 Entry Studies

With confirmed high selectivity over a panel of >50 human GPCRs, ion channels, and transporters at high concentrations [1], INCB9471 is an optimal probe for delineating CCR5-specific signaling events. It can be used with high confidence to investigate CCR5-mediated chemotaxis, intracellular calcium mobilization, and viral entry, minimizing the risk of confounding off-target effects that could complicate data interpretation [2].

Preclinical cART Combination Studies

INCB9471's unique binding site and noncompetitive mechanism [1] make it a valuable compound for evaluating novel drug combinations. Its long half-life [2] and potent activity against drug-resistant HIV-1 variants provide a strong rationale for its inclusion in preclinical studies aimed at developing simplified, once-daily cART regimens with high barriers to resistance.

Application
Selection Property
Validation Focus
HIV-1 resistance mechanism studies
Allosteric binding site distinct from orthosteric antagonists
Resistance mutation mapping and cross-resistance profiling
Chronic in vivo infection/inflammation models
Extended plasma half-life context
Stable drug exposure in long-duration animal models
CCR5-specific signaling and HIV-1 entry studies
High selectivity over GPCRs and ion channels
Minimized off-target effects in receptor signaling assays
Preclinical cART combination research
Noncompetitive mechanism and unique binding site
Combinatorial antiviral activity and barrier-to-resistance studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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